molecular formula C14H19N5O4S B11064207 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11064207
M. Wt: 353.40 g/mol
InChI Key: LLHZGIIBLBMIJE-UHFFFAOYSA-N
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Description

    6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione: is a complex organic compound with a unique structure.

  • It contains a thiazolo-purine core, which combines features of both thiazole and purine heterocycles.
  • The compound’s systematic name reflects its substituents: two hydroxyethyl groups and two methyl groups.
  • Its molecular formula is C11H16N6O2S .
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic approach involves the cyclization of an appropriate precursor. For example, starting from 6-amino-1,3-dimethyluracil, the thiazole ring can be formed via intramolecular cyclization with a suitable reagent.
      • Another method employs the condensation of 6-amino-1,3-dimethyluracil with bis(2-hydroxyethyl)amine, leading to the desired compound.
    • Reaction Conditions :
      • Cyclization reactions often require mild acidic or basic conditions.
      • The condensation reaction proceeds under neutral or slightly acidic conditions.
    • Industrial Production :
      • Industrial-scale production methods may involve continuous flow processes or batch reactions.
      • Optimization of yield, purity, and scalability is crucial for large-scale synthesis.
  • Chemical Reactions Analysis

    • Reactivity :
      • 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various reactions:
        • Oxidation : Oxidative processes may modify the thiazole or purine moieties.
        • Reduction : Reduction can affect the functional groups.
        • Substitution : Substituents can be replaced by other groups.
      • Common Reagents and Conditions :
        • Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
        • Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
        • Substitution: React with appropriate nucleophiles or electrophiles.
    • Major Products :
      • Oxidation may lead to hydroxylated or carbonylated derivatives.
      • Reduction could yield partially saturated analogs.
      • Substitution reactions result in modified side chains.
  • Scientific Research Applications

    • Chemistry :
      • Investigate the compound’s reactivity, stability, and novel derivatives.
      • Explore its potential as a building block for other heterocyclic compounds.
    • Biology and Medicine :
      • Assess its bioactivity, including antimicrobial, antiviral, or anticancer properties.
      • Study its interactions with biological macromolecules (e.g., enzymes, receptors).
    • Industry :
      • Evaluate its use in materials science (e.g., organic semiconductors, dyes).
      • Consider applications in pharmaceuticals or agrochemicals.
  • Mechanism of Action

    • Targets and Pathways :
      • Investigate how the compound interacts with specific proteins or nucleic acids.
      • Explore its impact on cellular signaling pathways.
      • Determine whether it modulates enzymatic activity or gene expression.
  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C14H19N5O4S

    Molecular Weight

    353.40 g/mol

    IUPAC Name

    8-[[bis(2-hydroxyethyl)amino]methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione

    InChI

    InChI=1S/C14H19N5O4S/c1-16-11-10(12(22)17(2)14(16)23)19-9(8-24-13(19)15-11)7-18(3-5-20)4-6-21/h8,20-21H,3-7H2,1-2H3

    InChI Key

    LLHZGIIBLBMIJE-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CN(CCO)CCO

    Origin of Product

    United States

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